Sarpogrelate hydrochloride
CAS No.: 135159-51-2
Cat. No.: VC0002637
Molecular Formula: C24H32ClNO6
Molecular Weight: 466.0 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 135159-51-2 | 
|---|---|
| Molecular Formula | C24H32ClNO6 | 
| Molecular Weight | 466.0 g/mol | 
| IUPAC Name | 4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride | 
| Standard InChI | InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H | 
| Standard InChI Key | POQBIDFFYCYHOB-UHFFFAOYSA-N | 
| SMILES | CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl | 
| Canonical SMILES | CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl | 
| Appearance | White Solid | 
| Melting Point | 145-148°C | 
Introduction
Pharmacological Profile of Sarpogrelate Hydrochloride
Chemical Structure and Physicochemical Properties
Sarpogrelate hydrochloride (C₂₄H₃₁NO₆·HCl) is a synthetic small molecule with a molecular weight of 465.98 g/mol. Its chemical structure includes a benzylpiperidine moiety linked to a phenoxypropionic acid derivative, enabling high affinity for 5-HT₂A receptors. The compound’s log P (partition coefficient) of 1.2 suggests moderate lipophilicity, which influences its distribution across biological membranes. Despite this, studies indicate limited blood-brain barrier penetration, with brain-to-plasma concentration ratios of approximately 1:50 in rodent models . This peripheral selectivity underpins its favorable safety profile, minimizing central nervous system side effects.
Mechanism of Action
Sarpogrelate hydrochloride primarily antagonizes 5-HT₂A receptors, which are expressed on platelets, vascular smooth muscle cells, and endothelial cells. By blocking 5-HT₂A, it inhibits serotonin-induced platelet aggregation and vasoconstriction, thereby improving microcirculation . Emerging evidence suggests secondary mechanisms, including:
- 
Upregulation of endothelial nitric oxide synthase (eNOS): In rabbit models of atherosclerosis, sarpogrelate increased aortic eNOS mRNA expression and cyclic GMP levels, enhancing vasodilation .
 - 
Suppression of pro-inflammatory cytokines: Meta-analyses report reductions in interleukin-6 (IL-6) and high-sensitivity C-reactive protein (hsCRP) levels in patients with peripheral arterial disease (PAD) .
 - 
Inhibition of vascular smooth muscle proliferation: Preclinical data indicate that sarpogrelate reduces matrix metalloproteinase-1 (MMP-1) activity, slowing atherosclerotic plaque progression .
 
Clinical Applications and Efficacy
Peripheral Arterial Disease (PAD)
Sarpogrelate hydrochloride has demonstrated robust efficacy in PAD management. A 2019 meta-analysis of 12 randomized controlled trials (RCTs) revealed significant improvements in key outcomes:
| Parameter | Effect Size (95% CI) | P-value | 
|---|---|---|
| Ankle-brachial index (ABI) | SMD = 0.42 (0.24–0.60) | <0.001 | 
| Dorsalis pedis blood flow | MD = 0.16 mL/min/100 g (0.09–0.23) | <0.001 | 
| Pain-free walking distance | MD = 201.86 meters (9.34–394.38) | 0.04 | 
These effects correlate with reductions in IL-6 (MD = -1.48 pg/mL) and hsCRP (MD = -0.57 mg/L), highlighting anti-inflammatory contributions . Long-term administration (24 weeks) also improves endothelial function, as evidenced by enhanced reactive hyperemia responses in forearm and leg blood flow .
Atherosclerosis and Cardiovascular Protection
In cholesterol-fed rabbits, sarpogrelate reduced atherosclerotic lesion area by 51% compared to controls (16.9% vs. 8.2%, P<0.01). This effect was potentiated by co-administration with vitamin E, suggesting synergistic antioxidant activity . Human studies indicate that sarpogrelate improves endothelial-dependent vasodilation, with acetylcholine-induced relaxation increasing by 32% in treated cohorts .
Neuropathic Pain Management
Sarpogrelate’s efficacy in neuropathic pain was validated in a rat model of lumbar disc herniation. Daily administration (100 mg/kg) reduced mechanical allodynia by 45% within five days, with effects persisting through day 14 . Notably, these analgesic effects occurred independently of changes in serotonin or norepinephrine levels in dorsal root ganglia, implying a novel mechanism distinct from conventional neuromodulators.
Pharmacokinetics and Dosage Regimens
Absorption and Distribution
Phase I pharmacokinetic studies comparing sustained-release (SR) and immediate-release (IR) formulations found:
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀–₂₄ (ng·h/mL) | 
|---|---|---|---|
| SR 300 mg | 1,240 ± 320 | 6.2 ± 1.8 | 14,560 ± 2,890 | 
| IR 100 mg | 980 ± 270 | 2.1 ± 0.9 | 8,740 ± 1,950 | 
The SR formulation provides prolonged exposure, supporting once-daily dosing . Protein binding exceeds 95%, primarily to albumin, with a volume of distribution of 1.2 L/kg .
Metabolism and Excretion
Sarpogrelate undergoes hepatic metabolism via CYP2D6 and CYP3A4, producing inactive metabolites excreted renally (68%) and fecally (22%). The elimination half-life is 6–8 hours, necessitating TID dosing for IR formulations .
| Adverse Event | Incidence (Sarpogrelate) | Incidence (Control) | 
|---|---|---|
| Headache | 3.2% | 2.8% | 
| Gastrointestinal | 4.1% | 3.9% | 
| Bleeding | 1.4% | 1.6% | 
No significant differences in major bleeding or cardiovascular mortality were observed compared to clopidogrel-based regimens .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume